molecular formula C9H8ClNO2 B1429805 1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid CAS No. 1060811-78-0

1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid

Cat. No.: B1429805
CAS No.: 1060811-78-0
M. Wt: 197.62 g/mol
InChI Key: IHNOGJMTHCZPOU-UHFFFAOYSA-N
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Description

1-(2-Chloropyridin-4-yl)cyclopropanecarboxylic acid is a chemical compound characterized by its unique structure, which includes a chlorinated pyridine ring attached to a cyclopropane ring with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Chloropyridin-4-yl)cyclopropanecarboxylic acid can be synthesized through several methods, including:

  • Halogenation and Cyclopropanation: Starting with 2-chloropyridine, the compound undergoes cyclopropanation using reagents like diazomethane or Simmons-Smith reagent.

  • Cross-Coupling Reactions: Utilizing palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the cyclopropane ring to the pyridine core.

Industrial Production Methods: In an industrial setting, the compound is typically produced through optimized versions of these synthetic routes, ensuring high yield and purity. Large-scale reactions are conducted under controlled conditions to minimize by-products and ensure safety.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chloropyridin-4-yl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The carboxylic acid group can be further oxidized to produce derivatives like amides or esters.

  • Reduction: Reduction of the pyridine ring can lead to the formation of pyridinyl derivatives.

  • Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other functional groups, expanding the compound's utility.

Common Reagents and Conditions:

  • Oxidation: Reagents like potassium permanganate or chromic acid are used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed:

  • Amides and Esters: Resulting from the oxidation of the carboxylic acid group.

  • Pyridinyl Derivatives: Formed through the reduction of the pyridine ring.

  • Substituted Pyridines: Produced by substituting the chlorine atom with other functional groups.

Scientific Research Applications

1-(2-Chloropyridin-4-yl)cyclopropanecarboxylic acid has found applications in several scientific fields:

  • Chemistry: Used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, such as inflammation and infections.

  • Industry: Employed in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The carboxylic acid group can interact with enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

1-(2-Chloropyridin-4-yl)cyclopropanecarboxylic acid is unique due to its specific structural features. Similar compounds include:

  • 2-Chloropyridine: Lacks the cyclopropane ring.

  • Cyclopropanecarboxylic acid: Lacks the pyridine ring.

  • Pyridine derivatives: May have different substituents or functional groups.

Properties

IUPAC Name

1-(2-chloropyridin-4-yl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO2/c10-7-5-6(1-4-11-7)9(2-3-9)8(12)13/h1,4-5H,2-3H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNOGJMTHCZPOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=NC=C2)Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80857296
Record name 1-(2-Chloropyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1060811-78-0
Record name 1-(2-Chloropyridin-4-yl)cyclopropane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80857296
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-chloropyridin-4-yl)cyclopropane-1-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid
Reactant of Route 2
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1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid
Reactant of Route 3
1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid
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1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid
Reactant of Route 5
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1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid
Reactant of Route 6
1-(2-Chloropyridin-4-YL)cyclopropanecarboxylic acid

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